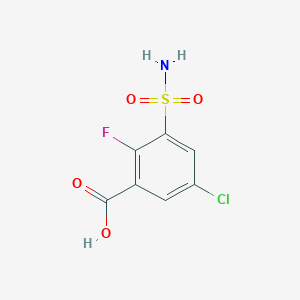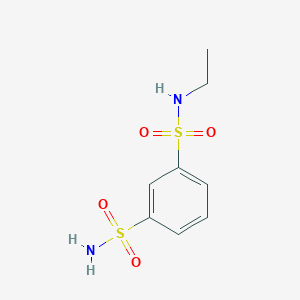
n-Ethylbenzene-1,3-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Ethylbenzene-1,3-disulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two sulfonamide groups attached to a benzene ring, with an ethyl group substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethylbenzene-1,3-disulfonamide typically involves the reaction of benzene-1,3-disulfonyl chloride with ethylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Benzene-1,3-disulfonyl chloride+Ethylamine→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
n-Ethylbenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
n-Ethylbenzene-1,3-disulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of n-Ethylbenzene-1,3-disulfonamide involves its interaction with biological molecules, such as enzymes and proteins. The sulfonamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other sulfonamide-based drugs, which act as enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-Propylbenzene-1,3-disulfonamide
- n-Butylbenzene-1,3-disulfonamide
- n-Methylbenzene-1,3-disulfonamide
Uniqueness
n-Ethylbenzene-1,3-disulfonamide is unique due to its specific ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkyl groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C8H12N2O4S2 |
|---|---|
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
3-N-ethylbenzene-1,3-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-2-10-16(13,14)8-5-3-4-7(6-8)15(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) |
InChI-Schlüssel |
VPEDPLFKUYDQON-UHFFFAOYSA-N |
Kanonische SMILES |
CCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




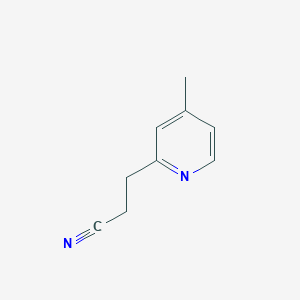
![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
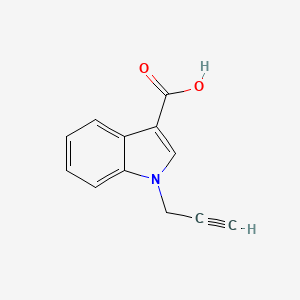

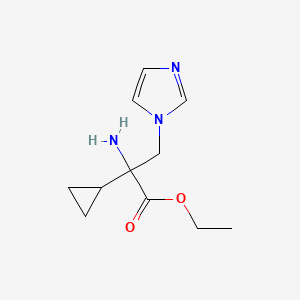

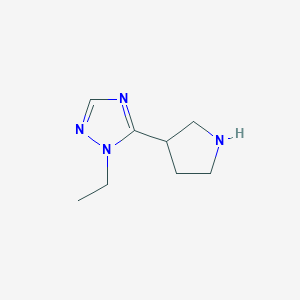

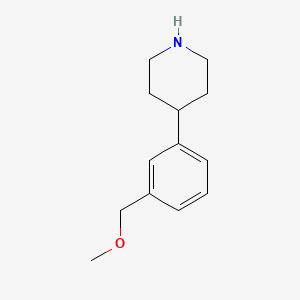
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)

